N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
Description
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4/c15-10-2-1-9(11(16)7-10)8-19-13-4-3-12-14(20-13)18-6-5-17-12/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWMJCATPSJSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide leads to the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide, catalysts such as cesium carbonate, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Cabotegravir (HIV Integrase Inhibitor)
Cabotegravir, described in , shares the N-[(2,4-difluorophenyl)methyl] moiety but incorporates a carboxamide group and an oxazolo ring fused to the pyrido-pyrazine core. These modifications likely contribute to its role as a potent HIV integrase inhibitor. The carboxamide and hydroxy groups enhance hydrogen bonding with the integrase enzyme, while the oxazolo ring improves pharmacokinetic properties, such as extended half-life .
Antimalarial Imidazopyridazines ()
Compounds like N-(3-((diethylamino)methyl)-4-fluorophenyl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (compound 44) feature an imidazo[1,2-b]pyridazine core. Compared to the target compound:
- Substituents: The diethylaminomethyl group improves solubility, while the methylsulfinylphenyl moiety may enhance redox activity, critical for antimalarial efficacy .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
This compound (CS-0309467) has a pyridine core with a dihydrobenzodioxin group. Key differences include:
- Substituents: The dimethylaminomethyl group on the phenyl ring may enhance cellular uptake compared to the difluorophenylmethyl group in the target compound .
N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine ()
This analog shares the pyrido[2,3-b]pyrazine core but differs in substituents:
Physicochemical and Pharmacokinetic Properties
*LogP values are estimated based on substituent contributions.
Biological Activity
N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine (CAS Number: 1492861-66-1) is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₀F₂N₄
- Molecular Weight : 272.25 g/mol
- Structure : The compound features a pyrido[2,3-b]pyrazine core with a difluorophenylmethyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways. For instance, it has been noted to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (5-LOX) enzymes, which are crucial in the inflammatory response .
- Receptor Interaction : The compound may also interact with various receptors that modulate cellular signaling pathways. The exact receptors and pathways are still under investigation but are believed to be involved in cell proliferation and apoptosis .
Anti-inflammatory Effects
Research indicates that this compound has shown promising anti-inflammatory activity. It has been characterized as a multitargeted agent that can inhibit COX-2 and 5-LOX without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Some studies have suggested that the compound may exhibit anticancer properties by targeting specific kinases involved in tumor growth. For example, it was noted to have potential as a kinase inhibitor with activity against certain cancer cell lines .
Pharmacokinetics and Safety Profile
A detailed analysis of pharmacokinetic properties indicates that this compound has favorable absorption and distribution characteristics. It has passed several drug-likeness criteria including Lipinski's rule of five, suggesting good oral bioavailability .
Comparative Studies
| Compound | IC50 (nM) | Target | Notes |
|---|---|---|---|
| N-(difluorophenyl)methyl pyrido[2,3-b]pyrazin-6-amine | 56 | COX-2 | Multi-target inhibition |
| Compound X | 26 | Bcr-Abl T315I | Higher potency than N-(difluorophenyl)methyl pyrido[2,3-b]pyrazin-6-amine |
| Compound Y | 9 | EGFR | Stronger inhibitory effect |
Q & A
Q. What are the key steps in synthesizing N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous pyridine derivatives are synthesized via Vilsmeier-Haack formylation (using POCl₃ and DMF) to introduce aldehyde groups, followed by reductive amination with sodium borohydride under controlled conditions . Optimization involves adjusting reaction time, temperature, and stoichiometry. Statistical experimental design (e.g., factorial or response surface methodology) can minimize trial-and-error approaches by identifying critical parameters .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with fluorine substituents causing distinct splitting patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
- HPLC-MS : Validates purity (>98%) and molecular weight accuracy, especially for detecting byproducts in multi-step syntheses .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use enzyme inhibition assays (e.g., cholinesterase or kinase assays) to evaluate target engagement. For example, fluorinated pyridine analogs are tested at varying concentrations (1–100 µM) with positive/negative controls. Dose-response curves (IC₅₀ calculations) and kinetic studies (e.g., Lineweaver-Burk plots) provide mechanistic insights .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and metabolic stability .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinase binding pockets) to prioritize analogs with improved affinity .
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and cytochrome P450 interactions to reduce late-stage attrition .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Orthogonal Assays : Confirm target engagement in cell-based models (e.g., Western blotting for phosphorylated kinases) .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites influencing in vivo outcomes .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrates absorption/distribution parameters to explain discrepancies .
Q. How does the trifluoromethyl group in related analogs influence structure-activity relationships (SAR)?
- Methodological Answer : Fluorine atoms enhance lipophilicity (logP ↑) and metabolic stability (C-F bonds resist oxidation). For example, trifluoromethyl-substituted pyridines show 3–5× higher bioavailability than non-fluorinated analogs in rodent models . Comparative SAR studies involve synthesizing derivatives with Cl, Br, or CH₃ substituents and testing against biological targets .
Data Contradiction and Reproducibility
Q. Why might synthetic yields vary significantly between laboratories, and how can this be mitigated?
- Methodological Answer : Variations arise from impurities in starting materials, solvent dryness, or inconsistent heating/cooling rates. Standardization protocols include:
- Quality Control : NMR/HPLC validation of intermediates .
- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress .
- Collaborative Validation : Cross-lab replication studies using shared SOPs .
Q. How should researchers address inconsistent enzymatic inhibition data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Fixed pH, temperature, and substrate concentrations .
- Control for Redox Activity : Use radical scavengers (e.g., catalase) to rule out false-positive inhibition .
- Data Sharing : Publish raw datasets (e.g., IC₅₀ values, kinetic parameters) for meta-analysis .
Methodological Innovation
Q. Can machine learning (ML) accelerate the discovery of derivatives with enhanced selectivity?
- Methodological Answer : Yes. ML models trained on structural descriptors (e.g., Morgan fingerprints) and bioactivity data predict selectivity profiles. For example, random forest classifiers achieved >80% accuracy in prioritizing kinase inhibitors with reduced off-target effects .
Q. What advanced separation techniques improve purification of fluorinated heterocycles like this compound?
- Methodological Answer :
- High-Performance Countercurrent Chromatography (HPCCC) : Separates isomers with minimal solvent use .
- Chiral Stationary Phases (CSPs) : Resolve enantiomers using cellulose- or amylose-based columns .
Tables
Q. Table 1. Key Synthetic Parameters for Pyridine-Based Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0–10°C, 8h | 65–75 | |
| Reductive Amination | NaBH₄, MeOH, RT, 2h | 80–85 | |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | 90–95 |
Q. Table 2. Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs
| Compound | IC₅₀ (µM) | logP | Half-life (h) |
|---|---|---|---|
| Fluorinated | 0.12 | 3.2 | 12.5 |
| Non-Fluorinated | 0.45 | 2.1 | 4.8 |
| Data adapted from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
